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Compound of Interest

Compound Name: 3-Amino-2-methylbenzamide

Cat. No.: B1284377 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectroscopic data for the compound 3-Amino-2-
methylbenzamide. Following a comprehensive search of publicly available scientific

databases and literature, it has been determined that experimental Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific molecule

are not readily available.

A product listing from a major chemical supplier explicitly states that analytical data is not

collected for this compound. This guide will instead present predicted mass spectrometry data

for 3-Amino-2-methylbenzamide and, for comparative purposes, publicly available

experimental data for a closely related isomer, 2-Amino-3-methylbenzamide. It is crucial to note

that the experimental data provided belongs to an isomer and should be interpreted with

caution as the spectral properties will differ from those of 3-Amino-2-methylbenzamide.

Chemical Structure and Properties of 3-Amino-2-
methylbenzamide

Chemical Name: 3-Amino-2-methylbenzamide

Molecular Formula: C₈H₁₀N₂O

Molecular Weight: 150.18 g/mol
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Canonical SMILES: CC1=C(C(=CC=C1)N)C(=O)N

Predicted Mass Spectrometry Data for 3-Amino-2-
methylbenzamide
While experimental mass spectra are unavailable, predicted data provides insight into the

expected mass-to-charge ratios of the molecular ion and common adducts.

Adduct Predicted m/z

[M+H]⁺ 151.0866

[M+Na]⁺ 173.0685

[M+K]⁺ 189.0425

[M+NH₄]⁺ 168.1131

[M-H]⁻ 149.0720

[M+HCOO]⁻ 195.0775

[M+CH₃COO]⁻ 209.0932

Experimental Spectroscopic Data for the Isomer: 2-
Amino-3-methylbenzamide
The following data is for the constitutional isomer, 2-Amino-3-methylbenzamide, and is

presented here for reference.

Ionization Method: Electron Ionization (EI)

Major Peaks (m/z): Data not fully available in a quantitative table format. The molecular ion

peak [M]⁺ would be expected at m/z 150.

The IR spectrum of 2-Amino-3-methylbenzamide would exhibit characteristic peaks for its

functional groups. While a full dataset of peak positions and intensities is not available, the

expected regions for key vibrations are:
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Functional Group Expected Wavenumber Range (cm⁻¹)

N-H stretch (amine) 3400 - 3250

N-H stretch (amide) 3350 - 3180

C=O stretch (amide) 1680 - 1630

C-N stretch 1400 - 1000

Aromatic C-H stretch 3100 - 3000

Aromatic C=C stretch 1600 - 1450

Experimental Protocols
Detailed experimental protocols for acquiring the spectroscopic data for 3-Amino-2-
methylbenzamide are not available due to the lack of published experimental data. The

following are generalized protocols typical for the analysis of small organic molecules.

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key

parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral

width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay

of 1-5 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans is typically required due to the lower natural abundance

of ¹³C. The spectral width should cover the expected range (typically 0-200 ppm).

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are typically referenced to the residual solvent peak

or an internal standard like tetramethylsilane (TMS).
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Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the

sample spectrum over a typical range of 4000-400 cm⁻¹.

Data Processing: The final spectrum is presented as transmittance or absorbance versus

wavenumber (cm⁻¹).

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol, acetonitrile).

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Ionization (EI).

Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, this is typically

done via direct infusion or coupled with liquid chromatography. For EI, the sample is often

introduced via a direct insertion probe or after separation by gas chromatography. Acquire

the mass spectrum over a relevant m/z range.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce structural information.

Data Interpretation Workflow
The following diagram illustrates the logical workflow for characterizing a chemical compound

using the spectroscopic methods discussed.
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Caption: A flowchart illustrating the process of determining a molecule's structure from different

spectroscopic techniques.

In conclusion, while a complete experimental spectroscopic dataset for 3-Amino-2-
methylbenzamide is not currently in the public domain, this guide provides the available

predicted data and relevant comparative information for a structural isomer. Researchers

requiring definitive spectroscopic data for this compound will need to perform an in-house

synthesis and characterization.
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To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 3-
Amino-2-methylbenzamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1284377#spectroscopic-data-of-3-amino-2-
methylbenzamide-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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